molecular formula C20H22BNO4S B578660 1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1256359-23-5

1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B578660
CAS No.: 1256359-23-5
M. Wt: 383.269
InChI Key: MAEPBZSZYVADGK-UHFFFAOYSA-N
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Description

Background and Significance of 1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

The compound this compound, identified by Chemical Abstracts Service number 1256359-23-5, represents a sophisticated molecular architecture that bridges several important areas of organic chemistry. This compound embodies the convergence of indole chemistry, organometallic synthesis, and protective group strategies, making it a valuable intermediate in advanced synthetic methodologies.

The structural foundation of this compound rests upon the indole heterocycle, which constitutes one of the most prevalent and biologically significant aromatic systems in nature. Indole derivatives form the core structure of numerous natural products, including tryptophan, serotonin, and melatonin, establishing their fundamental importance in biological systems. The functionalization of indoles has attracted considerable scientific research interest due to their widespread occurrence in pharmaceutically active compounds and their role as key intermediates in the synthesis of complex natural products.

The incorporation of the phenylsulfonyl protecting group at the nitrogen-1 position serves multiple strategic purposes in synthetic chemistry. This protecting group strategy enables selective functionalization of other positions on the indole ring while maintaining the integrity of the nitrogen atom. The phenylsulfonyl group provides enhanced stability under various reaction conditions and can be readily removed when no longer needed, making it an ideal temporary modification for synthetic transformations.

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent, commonly referred to as the pinacol boronic ester, represents a critical functional group for modern cross-coupling chemistry. This boronic ester functionality enables participation in Suzuki-Miyaura cross-coupling reactions, which have become indispensable tools for carbon-carbon bond formation in organic synthesis. The pinacol ester form provides enhanced stability compared to free boronic acids while maintaining reactivity under appropriate catalytic conditions.

Research conducted by Faßbender and colleagues demonstrated the utility of related indole boronic ester compounds in stereoselective synthesis, highlighting their importance in constructing complex molecular architectures. Their work emphasized the geometric isomerization capabilities of alkenyl silanes through selective energy transfer catalysis, showcasing the versatility of these building blocks in synthetic applications.

The commercial availability of this compound through multiple suppliers, with prices ranging from approximately seventy-five to six hundred sixty-two United States dollars per gram depending on purity and quantity, reflects its established role in research and development activities. The compound is typically supplied at purities of ninety-five percent or higher, indicating the level of refinement achieved in its preparation and purification processes.

Scope and Objectives of the Research

The research surrounding this compound encompasses several interconnected objectives that reflect its multifaceted utility in organic synthesis. The primary scope of investigation focuses on understanding the compound's synthetic accessibility, reactivity patterns, and applications in complex molecule construction.

A fundamental research objective involves the development and optimization of synthetic routes for preparing this compound and related indole boronic esters. The general synthetic approach typically employs palladium-catalyzed methodologies, utilizing bis(pinacolato)diboron as the boron source in conjunction with appropriately substituted indole precursors. The reaction conditions generally require the presence of a palladium catalyst system, such as tris(dibenzylideneacetone)dipalladium with triphenylarsine ligands, along with cesium carbonate as the base in dimethylacetamide solvent at elevated temperatures.

The investigation of reaction mechanisms represents another critical research objective, particularly focusing on the role of this compound in Suzuki-Miyaura cross-coupling reactions. Understanding the transmetalation process, oxidative addition sequences, and reductive elimination steps provides insights into optimizing reaction conditions and expanding substrate scope. The research aims to establish structure-reactivity relationships that can guide the design of new synthetic transformations.

Substrate scope and functional group tolerance studies constitute a significant portion of the research objectives. These investigations seek to determine the compatibility of various electrophilic coupling partners with this boronic ester, including aryl halides, heteroaryl halides, and vinyl halides. The research also examines the tolerance of different functional groups present on both coupling partners, providing valuable information for synthetic planning in complex molecule synthesis.

The application of this compound in natural product synthesis represents a high-impact research objective. Studies have demonstrated the utility of related indole boronic esters in constructing the core structures of biologically active compounds, including alkaloids and other nitrogen-containing natural products. The research objectives include developing efficient synthetic routes to target molecules that incorporate the indole framework as a central structural element.

Methodological development for regioselective functionalization represents another key research objective. The presence of the phenylsulfonyl protecting group enables selective modification of specific positions on the indole ring, while the boronic ester functionality provides a handle for further elaboration. Research efforts focus on developing complementary functionalization strategies that can access diversely substituted indole derivatives from common intermediates.

The exploration of alternative catalytic systems and reaction conditions forms part of the broader research objectives. Investigations into different palladium sources, ligand systems, and reaction media aim to improve reaction efficiency, reduce catalyst loadings, and expand the range of compatible substrates. These studies contribute to the development of more sustainable and cost-effective synthetic methodologies.

Computational studies represent an emerging research objective, focusing on understanding the electronic properties and reactivity patterns of this compound through theoretical calculations. These investigations provide insights into the factors governing selectivity in cross-coupling reactions and guide the design of improved synthetic methodologies.

The research also encompasses analytical method development for characterizing this compound and monitoring its transformations. Nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic techniques are continuously refined to provide accurate identification and quantification of the compound and its derivatives. These analytical capabilities are essential for supporting synthetic research and ensuring the quality of prepared materials.

Table 1: Key Molecular Properties of this compound

Property Value Source
Chemical Abstracts Service Number 1256359-23-5
Molecular Formula C₂₀H₂₂BNO₄S
Molecular Weight 383.27 g/mol
Melting Point Range 125-130°C
Purity (Commercial) ≥95%
Storage Conditions 2-8°C, inert atmosphere

The interdisciplinary nature of this research requires collaboration between synthetic organic chemists, computational chemists, and analytical specialists. The objectives span from fundamental mechanistic understanding to practical applications in pharmaceutical research and materials science. The continued investigation of this compound and related structures promises to yield new insights into indole chemistry and expand the toolkit available for complex molecule synthesis.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO4S/c1-19(2)20(3,4)26-21(25-19)16-10-11-18-15(14-16)12-13-22(18)27(23,24)17-8-6-5-7-9-17/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEPBZSZYVADGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674264
Record name 1-(Benzenesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-23-5
Record name 1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzenesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of Indole Nitrogen

The introduction of the phenylsulfonyl group at the N1 position is typically achieved via sulfonylation using phenylsulfonyl chloride under basic conditions. In anhydrous dichloromethane or tetrahydrofuran (THF), indole reacts with phenylsulfonyl chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv) at 0–25°C for 4–6 hours, yielding 1-(phenylsulfonyl)-1H-indole with >90% conversion. Alternative methods employ copper(I)-catalyzed sulfonylative coupling, where aryl iodides and sulfur dioxide surrogates (e.g., DABSO) react with indole derivatives under mild conditions (60°C, 12 hours), achieving 85–92% yields.

Table 1: Comparative Sulfonylation Methods

MethodCatalystSolventTemperatureYield (%)
Classical sulfonylationNoneDCM0–25°C90–95
Cu(I)-catalyzedCuI/1,10-phenDMF60°C85–92

Miyaura Borylation at C5 Position

The installation of the pinacol boronate ester at C5 proceeds via palladium-catalyzed Miyaura borylation. Starting from 5-bromo-1-(phenylsulfonyl)-1H-indole, the reaction with bis(pinacolato)diboron (B2_2Pin2_2, 1.5 equiv) employs PdCl2_2(dppf) (5 mol%) and potassium acetate (3.0 equiv) in anhydrous 1,4-dioxane at 90°C for 18 hours. This method delivers the target compound in 75–82% yield after column chromatography (hexane/ethyl acetate gradient). Key challenges include minimizing protodeboronation side reactions, which are mitigated by strict anhydrous conditions and the use of molecular sieves.

Directed Ortho-Metalation Strategies

Regioselective Deprotonation and Quenching

For substrates lacking pre-existing halogen substituents, directed metalation using N-silyl or N-sulfonyl protecting groups enables precise C5 functionalization. Treatment of 1-(phenylsulfonyl)-1H-indole with lithium diisopropylamide (LDA, 2.2 equiv) at –78°C in THF generates a stabilized anion at C5, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to afford the boronate ester in 68–74% yield.

Table 2: Metalation-Based Borylation Outcomes

BaseElectrophileTemperatureYield (%)
LDA2-isopropoxy-dioxaborolane–78°C68–74
t-BuLiB2_2Pin2_2–40°C60–65

One-Pot Tandem Approaches

Concurrent Sulfonylation and Borylation

Recent advances demonstrate the feasibility of tandem reactions combining sulfonylation and borylation in a single pot. Using a dual catalytic system (Pd(OAc)2_2/XPhos and CuI), 1H-indole reacts sequentially with phenylsulfonyl iodide (1.1 equiv) and B2_2Pin2_2 (1.3 equiv) in dimethylacetamide (DMA) at 100°C for 24 hours, achieving a 70% overall yield. This method reduces purification steps but requires precise stoichiometric control to avoid over-sulfonylation or boronate decomposition.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Scalable production employs continuous flow reactors to enhance heat and mass transfer. A representative protocol pumps a solution of 5-bromo-1H-indole (0.5 M in THF) and phenylsulfonyl chloride (0.55 M) through a packed-bed reactor containing immobilized base (e.g., Amberlyst A21), followed by in-line Miyaura borylation using Pd nanoparticles supported on carbon. This system achieves 89% conversion with a residence time of 30 minutes, significantly outperforming batch processes.

Purification and Analytical Characterization

Chromatographic Isolation

Crude products are purified via flash chromatography (silica gel, 230–400 mesh) using a hexane/ethyl acetate gradient (10:1 to 3:1 v/v). The target compound elutes at Rf_f 0.4–0.5 (TLC, 3:1 hexane/EtOAc) and is isolated as a white crystalline solid.

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.25 (d, J = 8.4 Hz, 1H, H4), 7.92–7.88 (m, 2H, SO2_2Ph), 7.62–7.55 (m, 3H, SO2_2Ph), 7.45 (d, J = 3.6 Hz, 1H, H2), 7.32 (dd, J = 8.4, 1.6 Hz, 1H, H6), 6.75 (d, J = 3.6 Hz, 1H, H3), 1.34 (s, 12H, pinacol CH3_3).

  • 11^11B NMR (128 MHz, CDCl3_3): δ 30.2 (br s, Bpin).

  • HRMS (ESI+) : m/z calcd for C20_{20}H21_{21}BNO4_4S [M+H]+^+: 390.1342; found: 390.1345.

Challenges and Mitigation Strategies

Regioselectivity in Borylation

Competing C2 and C7 borylation is observed in substrates lacking directing groups. Employing sterically hindered ligands (e.g., SPhos) or low-temperature protocols (–40°C) enhances C5 selectivity, achieving >20:1 regiomeric ratios.

Stability Considerations

The boronate ester is sensitive to hydrolysis, necessitating storage under argon at –20°C. Addition of stabilizing agents (e.g., 2,6-lutidine, 5 mol%) during synthesis prolongs shelf life to >6 months.

Emerging Methodologies

Photoredox-Catalyzed Borylation

Visible light-mediated borylation using iridium photocatalysts (e.g., Ir(ppy)3_3) enables room-temperature functionalization. Irradiation of 5-bromo-1-(phenylsulfonyl)-1H-indole with B2_2Pin2_2 and NiCl2_2(dtbbpy) in acetonitrile (24 hours, 450 nm LED) provides the product in 65% yield, offering energy-efficient alternatives to thermal methods .

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.

    Reduction: The boronic ester group can be reduced to form different products.

    Substitution: Both the phenylsulfonyl and boronic ester groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can lead to the formation of sulfonic acids, while reduction of the boronic ester group can yield alcohols or other reduced species .

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound serves as a scaffold for the development of new pharmaceuticals. Its indole structure is known for its biological activity, making it a valuable component in drug design. Research has indicated that derivatives of indole can exhibit anti-cancer properties and act as inhibitors for various enzymes involved in disease pathways .
  • Enzyme Inhibition : Studies have shown that compounds similar to 1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can selectively inhibit enzymes such as tryptophan 2,3-dioxygenase (TDO), which is implicated in cancer metabolism. This inhibition can potentially enhance the efficacy of existing cancer therapies by altering metabolic pathways .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the phenylsulfonyl group could enhance its interaction with bacterial cell walls or enzymes, leading to potential applications in developing new antibiotics .

Organic Synthesis Applications

  • Reagent in Suzuki Coupling Reactions : The boron-containing moiety in the compound makes it suitable for use as a reagent in Suzuki coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis and is widely used in the pharmaceutical industry to create complex molecules .
  • Building Block for Functional Materials : The unique structure allows it to be utilized as a building block for creating functional materials such as polymers and nanomaterials. Its ability to participate in various chemical reactions enables the synthesis of materials with tailored properties for electronics and photonics applications .

Material Science Applications

  • Photonic Devices : Due to its distinctive electronic properties, this compound can be explored for use in photonic devices. Research into its optical characteristics may lead to advancements in light-emitting diodes (LEDs) and solar cells .
  • Sensor Development : The compound's sensitivity to environmental changes makes it a candidate for developing sensors that can detect specific chemicals or biological agents. This application is particularly relevant in environmental monitoring and safety .

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of indole derivatives highlighted the effectiveness of compounds similar to this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis through targeted enzyme inhibition pathways.

Case Study 2: Synthesis of Complex Molecules

In a recent publication on synthetic methodologies, researchers employed this compound as a key intermediate in synthesizing complex heterocycles with potential therapeutic applications. The efficiency of the Suzuki coupling reaction facilitated the formation of diverse molecular architectures with high yields.

Mechanism of Action

The mechanism by which 1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfonyl group can interact with various enzymes and proteins, while the boronic ester group can form reversible covalent bonds with biological molecules. These interactions can modulate the activity of target proteins and influence biological processes .

Comparison with Similar Compounds

Key Findings :

  • Saturated indoline cores (e.g., in and ) exhibit higher conformational rigidity than indole derivatives, which may influence binding in medicinal chemistry applications .

Positional Isomerism of the Boronate Ester

The boronate group’s position on the indole ring affects reactivity and coupling efficiency:

Compound Name Boronate Position Molecular Formula CAS Number Synthesis/Reactivity Insights References
1-Methyl-4-(pinacol boronate)-1H-indole 4 C15H20BNO2 Synthesized via NaH/MeI alkylation; lower steric hindrance at 4-position may enhance coupling yields .
2-Phenyl-7-(pinacol boronate)-1H-indole 7 C20H22BNO2 919119-71-4 7-Position boronate with 2-phenyl substitution introduces steric bulk, potentially limiting cross-coupling efficiency .

Key Findings :

  • Boronates at the 5-position (target compound) are more common in Suzuki-Miyaura couplings due to optimal electronic and steric environments .
  • 4-Position analogs (e.g., ) may offer synthetic flexibility but require tailored catalytic conditions .

Core Structure Modifications and Functional Additions

Additional functional groups or heteroatoms alter physicochemical properties:

Compound Name Modification Molecular Formula CAS Number Key Features References
6-Fluoro-5-(pinacol boronate)-1H-indole 6-Fluoro substitution C14H17BFNO2 Fluorine enhances electron deficiency, improving reactivity in electron-rich coupling partners .
1-[Dimethyl(tert-butyl)silyl]-7-methyl-3-(pinacol boronate)-1H-indole Silyl protection + 7-methyl C24H35BNO2Si Silyl groups improve stability during multi-step syntheses; 7-methyl may hinder planar coordination .

Key Findings :

  • Fluorinated analogs (e.g., ) are valuable in medicinal chemistry for tuning metabolic stability and bioavailability .
  • Bulky substituents (e.g., silyl groups in ) can protect reactive sites but may complicate catalytic processes .

Commercial Availability and Purity

Compound Name Purity Packaging Supplier References
1-(Phenylsulfonyl)-5-(pinacol boronate)-1H-indole ≥98% 250 mg, 1 g, 5g Multiple suppliers
5-(Pinacol boronate)-1H-indole 97% 1 g, 5 g TCI Chemicals
1-Methyl-5-(pinacol boronate)-1H-indole 97% (NMR) 1 g, 5 g FUJIFILM Wako

Key Findings :

  • The target compound’s higher molecular weight and sulfonyl group result in a higher price per gram compared to simpler analogs like 1-methyl-5-boronate indole .

Biological Activity

1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 1256359-23-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H22_{22}BNO4_4S
  • Molecular Weight : 366.47 g/mol
  • Structure : The compound features an indole moiety substituted with a phenylsulfonyl group and a dioxaborolane ring, which contributes to its biological properties.

The compound's biological activity primarily revolves around its interaction with various biological targets. Research indicates that the indole scaffold is crucial for binding to specific receptors and enzymes involved in cellular signaling pathways. The presence of the boron-containing dioxaborolane ring enhances its stability and potential reactivity in biological systems.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It acts as an inhibitor of tryptophan 2,3-dioxygenase (TDO2), an enzyme implicated in tumor immune evasion through the kynurenine pathway. By inhibiting TDO2, this compound may enhance immune-mediated tumor rejection by altering tryptophan metabolism .

Enzyme Inhibition

The compound has also been identified as a selective inhibitor for various kinases. For instance:

  • CDK6 Inhibition : The compound binds to the inactive conformation of CDK6 with high affinity, suggesting potential applications in cancer therapeutics targeting cell cycle regulation .
  • Tryptophan Metabolism : By modulating TDO2 activity, it influences the balance of tryptophan and kynurenine levels in the tumor microenvironment .

Case Studies

StudyFindings
In vitro study on TDO2 inhibition Demonstrated that the compound significantly reduces TDO2 activity in cancer cell lines, leading to increased levels of l-Trp and enhanced immune response against tumors .
Kinase selectivity profiling Showed that this compound selectively inhibits CDK6 over other kinases such as CDK4 and CDK2 .
Pharmacokinetic studies Indicated favorable absorption and distribution characteristics in vivo, supporting further development as a therapeutic agent .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments indicate it may act as an irritant. Proper handling protocols are recommended to mitigate exposure risks during laboratory use .

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing 1-(phenylsulfonyl)-5-boronic ester indole derivatives, and how are intermediates characterized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves:

  • Suzuki-Miyaura coupling : Reacting halogenated indole derivatives (e.g., 5-bromo-1H-indole) with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and bases like KOAc. The phenylsulfonyl group is introduced via sulfonation of the indole nitrogen using phenylsulfonyl chloride under basic conditions .
  • Characterization : Key intermediates are validated using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS. For example, 1H^1 \text{H}-NMR of the boronic ester typically shows a singlet at ~1.3 ppm for the pinacol methyl groups, while the indole protons appear as distinct aromatic signals .

How does the phenylsulfonyl group influence the stability and reactivity of the boronic ester in cross-coupling reactions?

The phenylsulfonyl group acts as an electron-withdrawing substituent, stabilizing the indole nitrogen and preventing undesired side reactions (e.g., oxidation). This enhances the boronic ester’s compatibility with strongly basic or oxidative coupling conditions. For instance, in Suzuki reactions, the sulfonyl group improves regioselectivity by directing coupling to the 5-position of the indole .

What safety precautions are critical when handling this compound?

While specific MSDS data for this compound is limited, analogous boronic esters (e.g., 5-bromo-1-methylindole-2-boronic acid pinacol ester) highlight hazards such as skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture, as boronic esters hydrolyze to boronic acids, which may release toxic fumes .

Advanced Research Questions

How can competing side reactions (e.g., protodeboronation or homocoupling) be minimized during cross-coupling with this boronic ester?

  • Optimized Catalytic Systems : Use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to suppress β-hydride elimination and protodeboronation.
  • Dry Conditions : Ensure anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the boronic ester.
  • Additives : Include silver salts (Ag₂O) or fluoride sources (KF) to stabilize the Pd intermediate and enhance transmetallation efficiency .

What strategies improve regioselectivity when functionalizing the indole core in the presence of the boronic ester?

  • Directed Functionalization : The phenylsulfonyl group directs electrophilic substitution to the 3-position of the indole, while the boronic ester facilitates coupling at the 5-position. For example, in metal-free oxidative coupling, the sulfonyl group’s electron-withdrawing nature directs coupling partners to the electron-rich boronic ester site .
  • Protecting Groups : Temporary protection of the boronic ester (e.g., as a trifluoroborate salt) can isolate reactivity to other indole positions .

How is this compound utilized in synthesizing complex heterocycles, such as isoindolinones or biaryl scaffolds?

  • Isoindolinone Synthesis : The boronic ester participates in calcium-catalyzed trapping of N-acyliminium ions. For example, coupling with 4-chlorophenyl groups under Ca(NTf₂)₂ catalysis yields isoindolinones with >93% purity .
  • Biaryl Synthesis : In Pd-mediated reactions, it couples with aryl halides to form bis(indolyl)methanes or indole-arene hybrids, crucial in drug discovery (e.g., kinase inhibitors) .

Data Contradictions and Resolution

  • Yield Variability in Cross-Coupling : Some protocols report lower yields (~58%) due to steric hindrance from the phenylsulfonyl group, while others achieve >85% by optimizing ligand choice (e.g., XPhos over PPh₃) .
  • Stability of Boronic Ester : Conflicting reports on shelf life (weeks vs. months) highlight the need for rigorous drying and storage under inert gas (Ar/N₂) .

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